

# Toxicological profile of (Z)-Azoxystrobin

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## Compound of Interest

Compound Name: (Z)-Azoxystrobin

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An In-depth Technical Guide on the Toxicological Profile of **(Z)-Azoxystrobin**

## Introduction

Azoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class of chemicals, which are derived from naturally occurring compounds.<sup>[1]</sup> It is widely used in agriculture to protect a variety of crops from fungal diseases.<sup>[1][2]</sup> The biologically active form is predominantly the (E)-isomer; however, the (Z)-isomer, also known as R230310, is a significant metabolite formed through photoisomerization.<sup>[3][4][5]</sup> This document provides a comprehensive overview of the toxicological profile of azoxystrobin, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

## Acute Toxicity

Azoxystrobin generally exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.<sup>[6][7][8]</sup>

Test	Species	Route	Value	Reference
LD50	Rat	Oral	>5000 mg/kg bw	[6][7]
LD50	Rat	Dermal	>2000 mg/kg bw	[6][7]
LC50	Rat	Inhalation	>4.0 mg/L (4-hour)	[9]
Eye Irritation	Rabbit	-	Mildly irritating	[9]
Skin Irritation	Rabbit	-	Slightly irritating	[9]
Skin Sensitization	Guinea Pig	-	Non-sensitizer	[7]

## Experimental Protocols for Acute Toxicity Studies

- Oral LD50 in Rats: The acute oral toxicity was determined by administering azoxystrobin to rats via gavage. The dose at which 50% of the test animals died was determined to be greater than 5000 mg/kg body weight.[6][7]
- Dermal LD50 in Rats: For the acute dermal toxicity study, azoxystrobin was applied to the shaved skin of rats. The dermal LD50 was found to be greater than 2000 mg/kg body weight. [6][7]
- Inhalation LC50 in Rats: In the acute inhalation toxicity study, rats were exposed to azoxystrobin via nose-only inhalation for a period of 4 hours. The concentration that was lethal to 50% of the animals was determined to be 0.7 mg/L.[7]
- Skin and Eye Irritation in Rabbits: The potential for skin and eye irritation was assessed by applying azoxystrobin to the skin and into the eyes of rabbits and observing for any adverse reactions. It was found to be slightly irritating to both the skin and eyes.[7][9]
- Skin Sensitization in Guinea Pigs: The Magnusson & Kligman (maximization) test was used to evaluate the skin sensitization potential of azoxystrobin in guinea pigs. The results indicated that it is not a skin sensitizer.[7]

## Chronic Toxicity and Carcinogenicity

Long-term exposure to azoxystrobin has been associated with effects on the liver and bile duct, as well as decreased body weight.<sup>[7][8]</sup>

Study	Species	Duration	NOAEL	LOAEL	Effects Observed at LOAEL	Reference
Chronic Toxicity	Dog	-	25 mg/kg bw/day	50 mg/kg bw/day	-	<sup>[10]</sup>
Carcinogenicity	Mouse	-	37.5 mg/kg bw/day	-	Reduced body weights at 272.4 mg/kg bw/day	<sup>[7]</sup>
Combined Chronic Toxicity/Carcinogenicity	Rat	2 years	18.2 mg/kg bw/day	34 mg/kg bw/day	Reduced body weights, food consumption and efficiency, and bile-duct lesions	<sup>[7][10]</sup>

## Experimental Protocols for Chronic Toxicity and Carcinogenicity Studies

- **2-Year Combined Chronic Toxicity/Carcinogenicity Study in Rats:** In this long-term study, rats were administered azoxystrobin in their diet for two years. The No Observed Adverse Effect Level (NOAEL) was established at 18.2 mg/kg body weight per day. The Lowest Observed Adverse Effect Level (LOAEL) was 34 mg/kg bw/day, based on observations of reduced body weights, decreased food consumption and efficiency, and lesions in the bile duct.<sup>[7][10]</sup> There was no evidence of carcinogenicity in this study.<sup>[8][10]</sup>

- **Carcinogenicity Study in Mice:** Mice were administered azoxystrobin in their diet to assess its carcinogenic potential. The NOAEL was determined to be 37.5 mg/kg bw/day. At a higher dose of 272.4 mg/kg bw/day, reduced body weights were observed. No treatment-related neoplastic findings were reported.[\[7\]](#)

## Reproductive and Developmental Toxicity

Azoxystrobin has not been shown to be teratogenic or to have adverse effects on reproduction at doses that are not maternally toxic.[\[5\]](#)[\[10\]](#)

Study	Species	NOAEL (Maternal Toxicity)	NOAEL (Developmental Toxicity)	Effects Observed	Reference
Developmental Toxicity	Rabbit	150 mg/kg bw/day	500 mg/kg bw/day (highest dose tested)	Decreased maternal body-weight gain at 500 mg/kg bw/day. No effects on fetuses.	<a href="#">[7]</a>
Developmental Toxicity	Rat	-	25 mg/kg bw/day	No embryotoxic, fetotoxic, or teratogenic effects up to 300 mg/kg bw/day.	<a href="#">[7]</a> <a href="#">[10]</a>
Two- Generation Reproductive Toxicity	Rat	-	31.7 mg/kg bw/day	No effect on reproductive ability.	<a href="#">[10]</a>

## Experimental Protocols for Reproductive and Developmental Toxicity Studies

- **Developmental Toxicity Study in Rabbits:** Pregnant rabbits were administered azoxystrobin by gavage during the period of organogenesis. Maternal toxicity, observed as decreased body-weight gain, was noted at 500 mg/kg bw/day. There were no treatment-related effects on the fetuses, leading to a developmental NOAEL of 500 mg/kg bw/day, which was the highest dose tested.[\[7\]](#)
- **Two-Generation Reproductive Toxicity Study in Rats:** In this study, two generations of rats were exposed to azoxystrobin in their diet. The NOAEL for reproductive and developmental effects was determined to be 31.7 mg/kg bw/day. Azoxystrobin did not have an adverse effect on the reproductive ability of the rats.[\[10\]](#)

## Genotoxicity

Azoxystrobin has shown mixed results in genotoxicity assays, with some positive findings in in-vitro tests, but in-vivo tests have generally been negative.[\[8\]](#)[\[10\]](#)

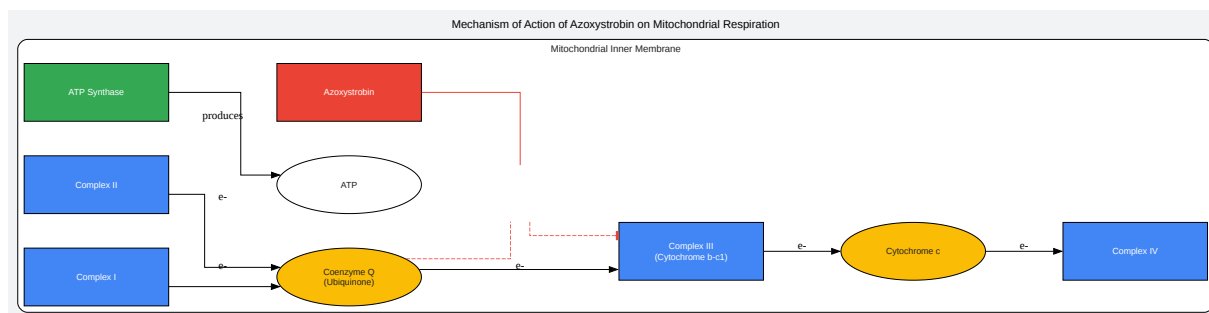
Test	System	Result	Reference
Bacterial DNA Repair Test	In vitro	Negative	[10]
Bacterial Reverse Mutation Assay	In vitro	Negative	[10]
Genetic Mutation Test	Mouse Lymphoma-derived Culture Cells (L5178Y)	Positive	[10]
Chromosomal Aberration Test	Cultured Human Lymphocytes	Positive	[10]
Hepatic Unscheduled DNA Synthesis (UDS) Test	In vivo/In vitro (Rats)	Negative	[10]
Micronucleus Test	Mouse Bone Marrow Cells	Negative	[10]

## Experimental Protocols for Genotoxicity Assays

- **In Vitro Assays:** A battery of in vitro tests was conducted to assess the genotoxic potential of azoxystrobin. Positive results were observed in the mouse lymphoma assay and the chromosomal aberration test using human lymphocytes. However, these responses were considered weak.[10]
- **In Vivo Assays:** In vivo studies, including the hepatic unscheduled DNA synthesis (UDS) test in rats and the micronucleus test in mouse bone marrow cells, yielded negative results at sufficiently high doses.[10] Based on these findings, it is considered unlikely that azoxystrobin poses a genotoxic risk in vivo.[10]

## Mechanism of Action and Signaling Pathways

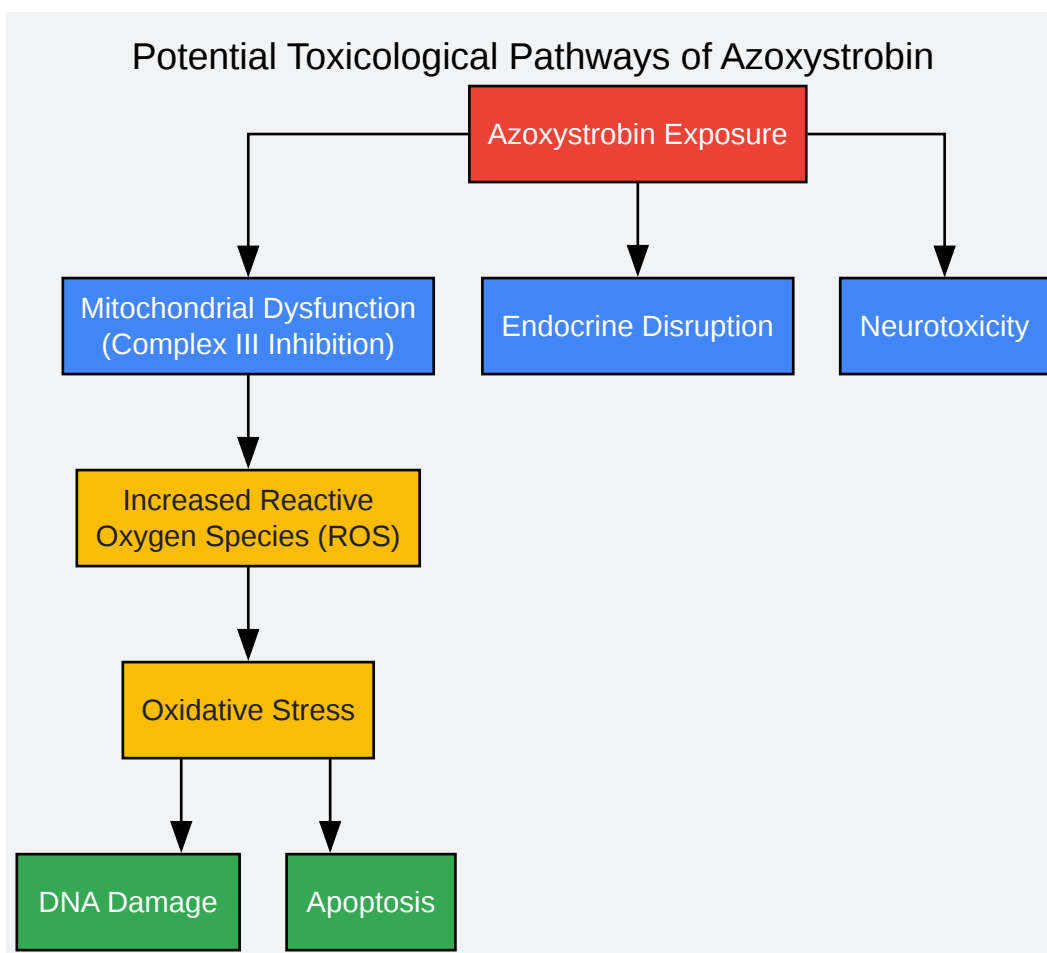
The primary mode of action for azoxystrobin is the inhibition of mitochondrial respiration.[2][11] This occurs through the blockage of electron transport at the quinol outer binding site (Qo site) of the cytochrome b-c1 complex (Complex III), which prevents the production of ATP.[2][11]



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Caption: Azoxystrobin inhibits mitochondrial respiration by blocking electron transfer at Complex III.

Recent studies have also suggested that azoxystrobin can induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage, including DNA damage.[12][13] Furthermore, there is emerging evidence that azoxystrobin may have endocrine-disrupting effects and potential neurotoxicity.[14][15]



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Caption: Overview of potential signaling pathways involved in Azoxystrobin toxicity.

## Ecotoxicology

Azoxystrobin is known to be toxic to freshwater and estuarine/marine fish and aquatic invertebrates.<sup>[9]</sup>



Organism Group	Toxicity Level	Reference
Freshwater Fish	Toxic	[9]
Aquatic Invertebrates	Toxic	[9]
Birds	Moderately Toxic	[4]
Honeybees	Moderately Toxic	[4]
Earthworms	Moderately Toxic	[4]

## Conclusion

**(Z)-Azoxystrobin**, a metabolite of the widely used fungicide azoxystrobin, is part of a toxicological profile characterized by low acute mammalian toxicity. However, long-term exposure has been shown to affect the liver and bile ducts in animal studies. While it is not considered to be carcinogenic or a reproductive toxicant at non-maternally toxic doses, some in-vitro studies have indicated a potential for genotoxicity, although this is not supported by in-vivo data. The primary mechanism of action is the inhibition of mitochondrial respiration, which can lead to oxidative stress and other downstream effects. Given its toxicity to aquatic organisms, the environmental impact of azoxystrobin is a significant consideration.

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